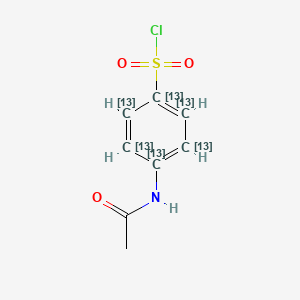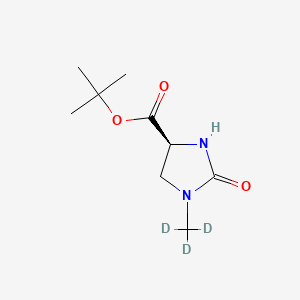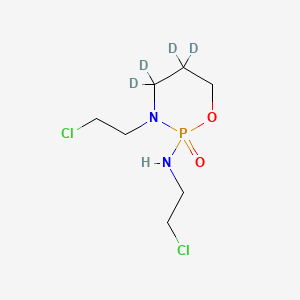
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is a stable isotope-labeled compound with the molecular formula C213C6H8ClNO3S and a molecular weight of 239.63 g/mol . This compound is primarily used in chemical research as a labeling agent, particularly in the study of metabolic pathways and drug metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride typically involves the acetylation of 4-aminobenzenesulfonyl chloride with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the incorporation of the 13C6 isotope into the benzene ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of the 13C6 isotope .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and thiols to form sulfonamide and sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions involving this compound.
Catalysts: Acid or base catalysts are often used to facilitate the hydrolysis and substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonates: Formed by the reaction with thiols or alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is widely used in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride involves the formation of covalent bonds with nucleophiles. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate bonds with amines, thiols, and alcohols . This reactivity makes it a valuable tool for labeling and studying various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-N-Acetylaminobenzenesulfonyl Chloride: Similar structure but without the 13C6 isotope label.
4-Acetamidobenzenesulfonyl Chloride: Another similar compound used in chemical research.
Uniqueness
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is unique due to the incorporation of the 13C6 isotope, which allows for the precise tracking and analysis of labeled compounds in various research applications . This isotopic labeling provides a distinct advantage in studies involving mass spectrometry and other analytical techniques .
Propiedades
IUPAC Name |
4-acetamido(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675519 |
Source


|
| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216418-07-3 |
Source


|
| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)











